2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine core substituted at position 3 with a (2H-1,3-benzodioxol-5-yl)methyl group and at position 1 with an acetamide-linked 5-chloro-2-methoxyphenyl moiety.
Properties
Molecular Formula |
C24H19ClN4O6 |
|---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19ClN4O6/c1-33-18-7-5-15(25)10-17(18)27-21(30)12-28-22-16(3-2-8-26-22)23(31)29(24(28)32)11-14-4-6-19-20(9-14)35-13-34-19/h2-10H,11-13H2,1H3,(H,27,30) |
InChI Key |
DRCJJCYCOUIBPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridopyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Anticancer Properties
Preliminary studies suggest that this compound may exhibit significant antitumor activity . Compounds with similar structural motifs have been investigated for their ability to inhibit thymidylate synthase, an enzyme essential for DNA synthesis in cancer cells. Inhibition of this enzyme can lead to reduced proliferation of cancer cells, making it a promising candidate for anticancer drug development .
Antimicrobial Activity
Research indicates that derivatives related to this compound possess notable antibacterial and antifungal properties. For instance, studies on benzothiazole pyrimidine derivatives have shown efficacy against various pathogens. This suggests that the target compound may similarly exhibit antimicrobial capabilities .
Antiviral Activity
The presence of the pyrimidine ring structure suggests potential antiviral activity against viruses such as Hepatitis C Virus (HCV). Pyrimidine derivatives have been explored for their effectiveness in inhibiting viral replication mechanisms, indicating that this compound may also have similar properties .
Case Studies and Research Findings
Several studies have focused on compounds structurally related to this compound. Below is a summary table of selected compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide | Pyrimidine core with amino substitutions | Antitumor activity |
| 5-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acetamide | Benzo[d][1,3]dioxole moiety | Antimicrobial activity |
| N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-tetrahydroquinoxalin)acetamide | Tetrahydroquinoxaline structure | Antibacterial properties |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic pathways that require optimization for yield and purity. Common methods include nucleophilic substitution reactions facilitated by the thioacetamide group and condensation reactions involving the carbonyl groups within the pyrimidine structure. The optimization process is crucial for enhancing the efficacy and reducing side effects of the resultant compounds .
Interaction Studies
Understanding the interaction mechanisms between this compound and its biological targets is essential for assessing its therapeutic potential. Techniques such as molecular docking simulations and biochemical assays are employed to evaluate binding affinities and elucidate mechanisms of action. Preliminary findings suggest interactions with various enzymes involved in metabolic pathways relevant to cancer therapy and microbial resistance .
Mechanism of Action
The mechanism of action of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzodioxol or Pyrimidine Derivatives
Functional Group Comparisons
- Benzodioxol Derivatives: The target compound shares the benzodioxol group with compounds in and , which is associated with improved membrane permeability and aromatic stacking.
- Chloro-Substituted Aromatic Rings: The 5-chloro-2-methoxyphenyl group in the target compound mirrors chloro-phenyl motifs in (e.g., 3j/3k) and . These substituents are known to enhance electronic effects (e.g., dipole interactions) and resistance to oxidative metabolism .
- Acetamide Linkers : Unlike sulfonyl or sulfinyl linkages in benzimidazole derivatives (), the acetamide group in the target compound provides flexibility and hydrogen-bonding capacity, which may influence binding kinetics .
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability : The absence of sulfinyl/sulfonyl groups (cf. ) may reduce susceptibility to cytochrome P450-mediated oxidation, enhancing half-life .
Research Implications
While direct activity data for the target compound are unavailable, structural parallels with antimicrobial oxadiazoles () and kinase-targeting pyrido-pyrimidines suggest plausible therapeutic avenues. Further studies should prioritize synthesizing the compound and benchmarking it against analogues with confirmed bioactivity.
Biological Activity
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide (referred to as C733-0627) has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by relevant research findings.
The molecular formula of C733-0627 is with a molecular weight of 354.32 g/mol . The compound features a complex structure that includes a benzodioxole moiety and a pyrido-pyrimidine core.
| Property | Value |
|---|---|
| Molecular Weight | 354.32 g/mol |
| Molecular Formula | C17 H14 N4 O5 |
| LogP | 0.9657 |
| Polar Surface Area | 92.373 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
C733-0627 has been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For instance, related compounds in the same class have demonstrated efficacy against leukemia cell lines by modulating MAPK pathways and inhibiting downstream effectors such as p70S6K .
Antinociceptive Activity
Research has shown that structurally similar compounds exhibit antinociceptive effects. These compounds are believed to act on pain pathways by modulating neurotransmitter release or receptor activity in the central nervous system . Although direct studies on C733-0627 are scarce, its structural analogs suggest potential use in pain management.
Enzyme Inhibition
C733-0627 may also function as an inhibitor of certain enzymes involved in metabolic processes or signal transduction. For example, compounds with similar structures have been reported to inhibit MEK1/2 kinases, leading to reduced cell growth in specific leukemia models . This suggests that C733-0627 could have similar inhibitory effects.
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation : A study demonstrated that related compounds effectively inhibited cell growth in acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations as low as 0.3 µM .
- Toxicological Studies : In vivo studies on related compounds indicated dose-dependent inhibition of pMAPK in liver and lung tissues following administration via oral or intravenous routes. This suggests a potential therapeutic window for C733-0627 in treating malignancies associated with aberrant MAPK signaling .
- Pharmacokinetic Profiles : Similar compounds have shown favorable pharmacokinetic profiles with high oral bioavailability and significant systemic exposure without severe toxicity at therapeutic doses .
Q & A
Q. What experimental designs validate hypothesized enzyme inhibition mechanisms?
- Methodology :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).
- Conduct kinase inhibition assays (e.g., ADP-Glo™) for enzymatic activity quantification .
Ethical & Safety Considerations
Q. What protocols ensure safe handling of halogenated intermediates?
- Methodology :
- Use fume hoods and PPE (gloves, goggles) during synthesis.
- Monitor chlorinated byproducts (e.g., 5-chloro-2-methoxyaniline) via GC-MS for environmental compliance .
Q. How to design preclinical toxicity studies for regulatory approval?
- Methodology :
- Follow OECD guidelines for acute oral toxicity (LD₅₀ in rodents) and genotoxicity (Ames test) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
